molecular formula C25H22N2O2 B378339 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE

2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE

Cat. No.: B378339
M. Wt: 382.5g/mol
InChI Key: OKNVRVKGXGRYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE is a complex organic compound with a unique structure that combines a cyclohexenone ring, a furonitrile moiety, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexenone Ring: This step involves the reaction of a suitable diketone with an amine to form the cyclohexenone ring.

    Introduction of the Furonitrile Moiety: The furonitrile group is introduced through a nucleophilic substitution reaction.

    Attachment of Phenyl Groups: The phenyl groups are attached via Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-({2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}amino)-5,5-dimethyl-2-cyclohexen-1-one
  • 4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-methyl-1-piperazinecarbothioamide

Uniqueness

2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE is unique due to its combination of a cyclohexenone ring, furonitrile moiety, and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5g/mol

IUPAC Name

2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-4,5-diphenylfuran-3-carbonitrile

InChI

InChI=1S/C25H22N2O2/c1-25(2)14-19(13-20(28)15-25)27-24-21(16-26)22(17-9-5-3-6-10-17)23(29-24)18-11-7-4-8-12-18/h3-13,27H,14-15H2,1-2H3

InChI Key

OKNVRVKGXGRYKE-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(=O)C1)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C

Origin of Product

United States

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